molecular formula C9H16 B097922 2-Nonyne CAS No. 19447-29-1

2-Nonyne

Cat. No.: B097922
CAS No.: 19447-29-1
M. Wt: 124.22 g/mol
InChI Key: LXKRETAGISZJAD-UHFFFAOYSA-N
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Description

2-Nonyne is a useful research compound. Its molecular formula is C9H16 and its molecular weight is 124.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Aryne Precursors

Michel and Greaney (2014) demonstrated that 2-(Trimethylsilyl)phenyl perfluorosulfonated aryne precursors, which may include derivatives of 2-nonyne, can be synthesized using flow chemistry. This method is significant for the preparation of pure compounds, avoiding low-temperature lithiation or column chromatography (Michel & Greaney, 2014).

2. Electron Dynamics in Interfaces

Research by Lindstrom, Muntwiler, and Zhu (2007) on polyacene/Au(111) interfaces may be relevant for understanding the electron dynamics in systems involving this compound. Their work on two-photon photoemission spectroscopy contributes to the understanding of electron dynamics in layered materials (Lindstrom, Muntwiler, & Zhu, 2007).

3. Self-Assembled Two-Dimensional Organic Biomaterials

The study by Zhang et al. (2019) on self-assembling two-dimensional organic biomaterials, including films and nanosheets, provides insights into the potential applications of this compound in the field of biomaterials. These materials have applications in biosensors, drug delivery, and bioimaging (Zhang et al., 2019).

4. Non-Layer Structured Two-Dimensional Nanomaterials

Tan and Zhang (2015) reviewed the development of non-layer structured two-dimensional nanomaterials, which could include applications involving this compound. These materials have broad applications in electronics, catalysis, and biomedicine (Tan & Zhang, 2015).

5. Radioiodination of Biologically Active Molecules

Mushtaq and Park (2019) discussed the radioiodination of biologically active molecules using a strain-promoted reaction, which may be relevant to the applications of this compound in biomedical fields (Mushtaq & Park, 2019).

6. Catalyzed Reactions Involving Arynes

Ren, Luo, Ye, and Wu (2011) explored the catalyzed reactions of arynes, which might include this compound derivatives, leading to the formation of bicyclo nona-diene derivatives (Ren et al., 2011).

7. Polymerization of Aliphatic Disubstituted Acetylenes

The polymerization of aliphatic disubstituted acetylenes, as studied by Kubo, Hayano, and Masuda (2000), could include this compound. This research is significant for the formation of polymers with narrow molecular weight distributions (Kubo, Hayano, & Masuda, 2000).

Safety and Hazards

As with many chemical compounds, 2-Nonyne also comes with its set of environmental and health concerns. As a volatile organic compound (VOC), it can contribute to air pollution when released into the atmosphere, leading to the formation of ground-level ozone, a key component of smog . From a health perspective, exposure to this compound can lead to irritation of the skin, eyes, and respiratory tract. Long-term or high-level exposure may result in more severe health effects, including damage to the central nervous system and liver .

Properties

IUPAC Name

non-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKRETAGISZJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173077
Record name 2-Nonyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19447-29-1
Record name 2-Nonyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019447291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nonyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nonyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-Nonyne?

A1: this compound is a linear aliphatic disubstituted acetylene with the molecular formula C9H16 and a molecular weight of 124.24 g/mol. While specific spectroscopic data wasn't provided in the provided research excerpts, its structure can be confirmed through techniques such as 1H NMR, 13C NMR, and IR spectroscopy.

Q2: How does the chain length of aliphatic disubstituted acetylenes like this compound affect their polymerization?

A2: Research suggests that increasing the side-chain length in poly(2-alkylacetylenes) influences their gas permeation properties . Additionally, while 5-Dodecyne, with a triple bond further within the chain, polymerizes slower than this compound, their living polymerization characteristics are similar . This suggests that while chain length and triple bond position can impact polymerization rate, the living character of the polymerization using a MoOCl4-n-Bu4Sn-EtOH catalyst system may be retained.

Q3: Can this compound be used in the synthesis of block copolymers?

A3: Yes, this compound can be used in the synthesis of block copolymers. Research has demonstrated the successful synthesis of diblock copolymers through the sequential living polymerization of internal linear alkynes, including this compound . This suggests its potential use in creating more complex polymer structures with tailored properties. Additionally, studies highlight the synthesis of block copolymers containing this compound alongside other monomers like 1-chloro-2-phenylacetylene and (p-n-butyl-o,o,m,m-tetrafluorophenyl)acetylene using MoOCl4-based catalysts . This further exemplifies the versatility of this compound in block copolymer synthesis.

Q4: Has this compound been identified in natural sources?

A4: Yes, this compound has been identified as a constituent of the essential oil extracted from Mentha pulegium, also known as Pennyroyal, at different stages of its development . While it wasn't the major constituent, its presence contributes to the overall chemical profile of the essential oil.

Q5: What are the potential applications of polymers derived from this compound?

A6: While specific applications of this compound derived polymers aren't detailed in the provided research, its use in synthesizing block copolymers opens possibilities for various applications. Block copolymers are known for their ability to self-assemble into well-defined nanostructures, making them suitable for applications in drug delivery, nanomaterials, and other areas requiring controlled morphology and properties.

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